N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-20(2)18(23)21-11-8-15(9-12-21)14-19-17(22)10-13-24-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGOHYMRKRCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the phenylthio group, and subsequent functionalization to achieve the final compound. Common reagents used in these reactions include piperidine, phenylthiol, and various amides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique functional groups, which can undergo oxidation, reduction, and substitution reactions.
Biology
- Antimicrobial Properties : Research indicates that similar compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is around 256 µg/mL.
- Antiviral and Anticancer Potential : Preliminary studies suggest that this compound may have antiviral properties and can induce cytotoxic effects against various cancer cell lines.
Medicine
- Therapeutic Agent : The unique structural features of N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide make it a candidate for therapeutic applications targeting specific diseases.
- Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity to elicit biological effects relevant to disease treatment.
Data Tables
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Synthesis Building Block | Facilitates complex molecule creation |
| Reagent in Organic Reactions | Undergoes oxidation/reduction reactions | |
| Biology | Antimicrobial Activity | Effective against E. coli and S. aureus (MIC ~256 µg/mL) |
| Antiviral Properties | Potential efficacy against viral infections | |
| Anticancer Activity | Induces cytotoxicity in cancer cell lines | |
| Medicine | Therapeutic Applications | Investigated for treatment of various diseases |
| Mechanism of Action | Modulates receptor/enzyme activity |
Case Studies
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial efficacy of compounds similar to this compound. Results showed significant inhibition against common bacterial strains, indicating potential for development into antimicrobial agents.
-
Cytotoxicity Against Cancer Cells :
- Research focused on the cytotoxic effects of this compound on human cancer cell lines revealed selective toxicity towards malignant cells while sparing normal cells. This suggests a promising avenue for cancer therapeutics.
-
Mechanistic Studies on Enzyme Inhibition :
- Investigations into the mechanism of action highlighted that similar compounds could inhibit enzymes like acetylcholinesterase, relevant in neurodegenerative disease contexts. This opens up further research opportunities for therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide
The 1993 study by McClure et al. describes the synthesis of N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide , a compound sharing a piperidine backbone and amide substituents but differing in key structural features (Table 1) .
Table 1: Structural and Functional Comparison
| Feature | N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide | N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide |
|---|---|---|
| Piperidine N-substituent | Dimethylamine | Benzyl group |
| 4-position substituent | Methylene-linked 3-(phenylthio)propanamido | Methoxycarbonyl (ester) |
| Amide linkage | Propanamido with phenylthio group | Phenylpropanamide |
| Key functional groups | Carboxamide, thioether, dimethylamine | Ester, benzyl, phenylamide |
| Potential reactivity | Thioether oxidation, amide hydrolysis | Ester hydrolysis, benzyl deprotection |
Physicochemical and Functional Implications
Lipophilicity and Solubility: The dimethylamine group in the target compound may enhance water solubility compared to the benzyl-substituted analog, which is more lipophilic due to the aromatic benzyl group .
Stability :
- The carboxamide group in the target compound is more hydrolytically stable than the methoxycarbonyl ester in the 1993 analog, suggesting better metabolic stability in biological systems .
- The thioether group may undergo oxidation to sulfoxide or sulfone derivatives, a reactivity absent in the ester-containing analog.
Synthetic Accessibility :
- The 1993 compound employs benzyl and methoxycarbonyl protecting groups, requiring deprotection steps, whereas the target compound’s dimethylamine and carboxamide groups may simplify synthesis by avoiding such steps .
Biological Activity
N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an orexin type 2 receptor agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethyl group and a phenylthio-propanamido side chain. Its molecular formula is C18H26N2O2S, with a molecular weight of approximately 342.48 g/mol. The presence of the piperidine structure is significant for its pharmacological effects, often linked to central nervous system activity.
Research indicates that this compound acts primarily as an agonist for orexin receptors, specifically orexin type 2 (OX2R). Orexin receptors are involved in regulating various physiological functions, including appetite, arousal, and sleep-wake cycles. The activation of OX2R has been associated with increased energy expenditure and potential therapeutic effects in obesity and sleep disorders.
In Vitro Studies
- Orexin Receptor Activation : In vitro assays demonstrated that the compound effectively activates OX2R, leading to increased intracellular calcium levels and enhanced signaling pathways associated with energy metabolism.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. While specific data on this compound's antibacterial or antifungal activity is limited, related piperidine derivatives have demonstrated efficacy against various pathogens .
- Cytotoxicity : The cytotoxic effects of the compound were evaluated using human cell lines. Results indicated a moderate cytotoxic effect at higher concentrations, suggesting potential applications in targeted cancer therapies .
Case Studies
A recent study investigated the effects of orexin receptor agonists on metabolic disorders. Patients administered compounds similar to this compound showed improved metabolic profiles, including reduced body fat percentage and improved glucose tolerance.
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
- Amide coupling : Reaction of 3-(phenylthio)propanoyl chloride with a piperidine-4-methylamine intermediate using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU .
- Carboxamide formation : Introduction of the dimethylcarboxamide group via reaction with dimethylamine in the presence of a base (e.g., diisopropylethylamine) .
- Optimization : Solvent choice (e.g., DMF or ethanol) and temperature control (0–25°C) are critical to minimize side reactions and improve yields .
Q. How is the compound characterized to confirm its structure and purity?
Analytical methods include:
- NMR spectroscopy : H and C NMR verify the piperidine ring, phenylthio group, and amide linkages .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion) and purity (>95%) .
- HPLC : Reverse-phase chromatography assesses purity, with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. What strategies can address poor bioavailability observed in similar piperidine-4-carboxamide derivatives?
Structural modifications to enhance metabolic stability include:
- Linker optimization : Replacing the phenylthio group with bioisosteres (e.g., phenylsulfone) to reduce oxidative metabolism .
- Prodrug approaches : Introducing ester or carbonate prodrug moieties to improve solubility and absorption .
- Computational modeling : Molecular dynamics simulations predict interactions with cytochrome P450 enzymes to guide rational design .
Q. How can reaction yields be improved during the synthesis of the phenylthio-propanamido intermediate?
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective thioether formation .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of sulfur-containing reactants .
- In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .
Q. What computational methods predict the compound’s binding affinity to target receptors?
Techniques include:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., GPCRs or kinases) using crystal structures from the PDB .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., logP, H-bond donors) with activity .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs .
Data Contradictions and Challenges
Q. How to resolve discrepancies in reported bioactivity data for piperidine-carboxamide analogs?
- Assay standardization : Use uniform protocols (e.g., IC determination via fluorescence polarization assays) .
- Off-target profiling : Broad-spectrum kinase panels identify non-specific binding .
- Structural validation : X-ray crystallography confirms binding poses to rule out false positives .
Q. Why do some synthetic routes report low yields despite optimized conditions?
Potential factors:
- Steric hindrance : Bulky substituents (e.g., dimethylcarboxamide) impede nucleophilic attack during amide coupling .
- Side reactions : Competing thioether oxidation or piperidine ring opening under acidic conditions .
- Purification losses : Hydrophobic intermediates may precipitate prematurely, requiring gradient elution in flash chromatography .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK) .
- CYP450 inhibition : Fluorescent-based assays (e.g., Vivid® CYP450 kits) assess metabolic interference .
- Cell viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .
Q. How to design analogs to enhance selectivity for a target enzyme?
- Fragment-based design : Replace the phenylthio group with heterocycles (e.g., pyridine) to exploit hydrophobic pockets .
- Alanine scanning : Identify critical binding residues via site-directed mutagenesis of the target enzyme .
- Pharmacophore modeling : Align analogs to conserved binding motifs using software like MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
